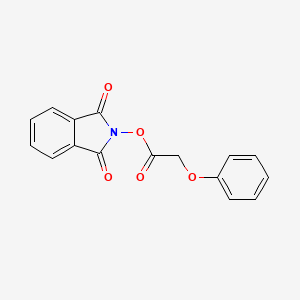

1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 2-phenoxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c18-14(10-21-11-6-2-1-3-7-11)22-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRNUJBOZZEJOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate

Technical Whitepaper: 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate

Executive Summary

This compound (CAS: 109524-10-9) is a specialized activated ester derived from the condensation of phenoxyacetic acid and

This guide details the physicochemical properties, synthesis, and mechanistic utility of this compound. Specifically, it highlights its application as a radical precursor in decarboxylative couplings (e.g., Minisci-type reactions), where the phthalimide moiety acts as a redox auxiliary to facilitate single-electron transfer (SET) under mild photoredox conditions.

Chemical Identity & Properties

The molecule consists of two distinct functional domains: the phenoxyacetyl radical precursor and the

Structural Specifications

| Property | Data |

| IUPAC Name | This compound |

| Common Names | NHPI-Phenoxyacetate; Phthalimido phenoxyacetate |

| CAS Registry Number | 109524-10-9 |

| Molecular Formula | |

| Molecular Weight | 297.26 g/mol |

| SMILES | O=C(COc1ccccc1)ON2C(c3ccccc3C2=O)=O |

| Physical State | Crystalline Solid (White to off-white) |

| Solubility | Soluble in DCM, DMSO, DMF, Acetone; Insoluble in Water |

| Stability | Stable under ambient conditions; Hydrolytically sensitive |

Structural Logic

-

The Redox Auxiliary (

-Phthalimide): The electron-deficient phthalimide ring lowers the LUMO energy of the ester bond, making the molecule susceptible to single-electron reduction (typically -

The Radical Precursor (Phenoxyacetate): Upon fragmentation, this moiety yields a phenoxymethyl radical (

). This is a nucleophilic

Synthesis Protocol

Objective: Preparation of this compound on a 10 mmol scale.

Principle: This protocol utilizes a Steglich esterification. The use of DCC (dicyclohexylcarbodiimide) activates the carboxylic acid, while DMAP (4-dimethylaminopyridine) acts as an acyl-transfer catalyst.

Materials

-

Substrate: Phenoxyacetic acid (1.52 g, 10 mmol)

-

Reagent:

-Hydroxyphthalimide (NHPI) (1.63 g, 10 mmol) -

Coupling Agent: DCC (2.27 g, 11 mmol)

-

Catalyst: DMAP (122 mg, 1 mmol, 10 mol%)

-

Solvent: Dichloromethane (DCM), anhydrous (50 mL)

Step-by-Step Methodology

-

Reaction Setup:

-

In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Phenoxyacetic acid (10 mmol) and NHPI (10 mmol) in anhydrous DCM (50 mL).

-

Add DMAP (1 mmol). Ensure the solution is clear (or a fine suspension).

-

Cool the mixture to 0°C using an ice-water bath. Rationale: Cooling suppresses the formation of N-acylurea side products.

-

-

Activation & Coupling:

-

Dissolve DCC (11 mmol) in a minimal amount of DCM (5 mL).

-

Add the DCC solution dropwise to the reaction mixture over 10 minutes.

-

Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately. This confirms the activation of the acid.

-

-

Reaction Progression:

-

Allow the reaction to warm to room temperature naturally.

-

Stir for 4–12 hours .

-

Validation (TLC): Monitor consumption of Phenoxyacetic acid (mobile phase: 30% EtOAc/Hexanes). The product (RAE) will appear as a UV-active spot (

) distinct from the starting NHPI.

-

-

Workup & Purification:

-

Filtration: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU byproduct. Rinse the cake with cold DCM.

-

Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with:

-

0.5 M HCl (20 mL) – Removes DMAP and unreacted amine.

-

Saturated

(20 mL) – Removes unreacted acid. -

Brine (20 mL).

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Recrystallization: The crude solid is typically recrystallized from hot Ethanol or EtOAc/Hexanes to yield pure white crystals.

-

Mechanism of Action: Photoredox Decarboxylation

The primary utility of this compound in modern drug discovery is its ability to generate alkyl radicals under mild conditions. This process avoids the use of toxic tin hydrides or high temperatures.

Mechanistic Pathway

-

Excitation: A photocatalyst (PC, e.g.,

or Eosin Y) absorbs light, reaching an excited state ( -

Single Electron Transfer (SET): The

donates an electron to the NHPI-Phenoxyacetate , reducing it to a radical anion. -

Fragmentation: The N–O bond cleaves, releasing the phthalimide anion and a carboxyl radical.

-

Decarboxylation: The carboxyl radical rapidly extrudes

( -

Radical Addition: The nucleophilic radical attacks an electron-deficient substrate (e.g., a protonated heterocycle).

Visualization (Graphviz)

Figure 1: Photoredox decarboxylative pathway of NHPI-Phenoxyacetate. The cycle converts the ester into a reactive alkyl radical via single-electron transfer.

Application Case Study

Context: Late-stage functionalization of heterocycles. Reference: Direct C-H Alkylation of 3,4-Dihydroquinoxaline-2-one... (See Ref 1).

Protocol Summary: To functionalize a quinoxalinone scaffold with a phenoxymethyl group:

-

Mix: Quinoxalinone substrate (1.0 equiv), NHPI-Phenoxyacetate (1.5 equiv), and Rose Bengal (5 mol%) in solvent.

-

Add: DIPEA (1.5 equiv) as a terminal reductant/base.

-

Irradiate: Green LEDs (530 nm) for 12–24 hours.

-

Result: The phenoxymethyl radical adds to the C3 position of the quinoxalinone.

Why this works: The phenoxymethyl radical is nucleophilic. The quinoxalinone is electron-deficient. The polarity match ensures high regioselectivity and yield.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Sensitization: NHPI esters can be potential sensitizers; handle with gloves.

-

Storage: Store at -20°C to prevent hydrolysis. Keep away from light (photolabile in solution).

-

Disposal: Dispose of as organic waste containing nitrogen.

References

-

Direct C-H Alkylation of 3,4-Dihydroquinoxaline-2-one with N-(acyloxy)phthalimide via Radical Process. Source: RSC Advances / Royal Society of Chemistry. Context: Demonstrates the use of this compound as a radical precursor. Link:[Link] (Search via title for specific DOI).

-

Decarboxylative couplings of N-hydroxyphthalimide esters. Source:Chemical Reviews, 2017. Context: Comprehensive review of Redox-Active Esters (RAEs) in organic synthesis.

Stability of Phthalimide Active Esters Under Ambient Conditions: An In-depth Technical Guide

Introduction: The Pivotal Role of Phthalimide Active Esters in Modern Chemistry

Phthalimide active esters, particularly N-hydroxyphthalimide (NHP) esters, have emerged as versatile and highly valuable intermediates in synthetic chemistry. Their applications span from peptide synthesis, where they serve as efficient coupling reagents, to the generation of alkyl radicals for carbon-carbon bond formation in photoredox and electrochemical reactions.[1][2][3] The robust nature and crystalline form of many NHP esters make them advantageous alternatives to other activating groups.[4] However, the efficacy and reproducibility of processes employing these reagents are intrinsically linked to their stability under typical laboratory (ambient) conditions. This guide provides a comprehensive technical overview of the stability of phthalimide active esters, focusing on their degradation pathways, influencing factors, and the analytical methodologies required for their assessment. This document is intended for researchers, scientists, and drug development professionals who utilize or plan to utilize these powerful synthetic tools.

Fundamental Principles of Phthalimide Active Ester Stability

The stability of a chemical compound is its ability to resist chemical change or decomposition. For phthalimide active esters, the primary concern is the integrity of the ester linkage, which is susceptible to various degradation pathways. The core structure, consisting of the phthalimide ring and the ester group, dictates its reactivity and, consequently, its stability profile. The general structure of an N-hydroxyphthalimide ester is depicted below:

Caption: General structure of an N-hydroxyphthalimide ester.

The primary factors governing the stability of these esters under ambient conditions are:

-

Hydrolysis: Reaction with water, leading to the cleavage of the ester bond.

-

Photodegradation: Decomposition upon exposure to light.

-

Thermal Degradation: Decomposition at elevated temperatures.

Understanding the interplay of these factors is crucial for the successful storage, handling, and application of phthalimide active esters.

Hydrolytic Stability: The Influence of pH and Molecular Structure

Hydrolysis is often the most significant degradation pathway for phthalimide active esters in solution. The susceptibility to hydrolysis is highly dependent on the pH of the medium and the molecular structure of the ester.

The Critical Role of pH

The rate of hydrolysis of esters is catalyzed by both acid and base.[5][6] For phthalimide active esters, this pH-dependent reactivity is a critical consideration.

-

Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the ester can be protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by water. The hydrolysis of N-arylphthalimides has been shown to be acid-catalyzed.

-

Neutral Conditions: While generally more stable at neutral pH compared to acidic or basic conditions, hydrolysis can still occur, albeit at a slower rate.

-

Alkaline Conditions: In basic media, the hydroxide ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, leading to rapid cleavage.[7] The rate of alkaline hydrolysis of N-substituted phthalimides has been studied, and as expected, increases with increasing pH.[8][9]

The pH-rate profile for the hydrolysis of many esters follows a characteristic U-shaped curve, with the minimum rate observed in the mid-pH range. While specific and comprehensive pH-rate profiles for a wide range of phthalimide active esters are not extensively documented in a single source, the general principles of ester hydrolysis suggest a similar trend.[10]

Structural Effects on Hydrolytic Stability

The stability of the ester bond is also influenced by the electronic and steric nature of both the phthalimide ring and the carboxylic acid-derived R-group.

-

Substituents on the Phthalimide Ring: Electron-withdrawing groups on the phthalimide ring can increase the electrophilicity of the carbonyl carbon, potentially increasing the rate of hydrolysis. Conversely, electron-donating groups may decrease the rate.

-

Nature of the R-Group: The steric bulk of the R-group attached to the carbonyl can hinder the approach of a nucleophile (water or hydroxide), thereby slowing down the rate of hydrolysis. The electronic properties of the R-group can also play a role.

A comparative study on the alkaline hydrolysis of N-substituted phthalimides can provide valuable insights into these structural effects.[8]

Photostability: Degradation Under Light Exposure

Many organic molecules are susceptible to degradation upon exposure to light, and phthalimide derivatives are no exception. The phthalimide moiety can absorb UV light, leading to photochemical reactions that can cleave the ester bond or modify the phthalimide ring itself.

Mechanistic Pathways of Photodegradation

The photodegradation of N-phenylphthalimide, a model compound, has been shown to proceed via the formation of phthalic anhydride as a photoproduct.[11] The quantum yield for this process is relatively low, suggesting it is not a highly efficient process. However, the subsequent photooxidation of primary photoproducts can lead to further degradation.[11] The overall photochemical process can be complex, involving radical intermediates and secondary reactions.[12]

Factors Influencing Photostability

Several factors can influence the rate and extent of photodegradation:

-

Wavelength and Intensity of Light: The energy of the incident light must be sufficient to be absorbed by the molecule and initiate a photochemical reaction. Higher intensity light will lead to a faster rate of degradation.

-

Presence of Photosensitizers: Other molecules in the formulation or environment can absorb light and transfer the energy to the phthalimide active ester, initiating its degradation.

-

Solvent: The polarity and nature of the solvent can influence the stability of excited states and radical intermediates, thereby affecting the degradation pathway and quantum yield.

For practical purposes, it is recommended to store phthalimide active esters, particularly in solution, protected from light, for instance, by using amber vials.

Thermal and Solid-State Stability

While often considered "bench-stable," the thermal and long-term solid-state stability of phthalimide active esters is a critical parameter, especially for bulk storage and in the context of drug development where long shelf-lives are required.

Thermal Decomposition

At elevated temperatures, phthalimide compounds can undergo thermal decomposition. Studies on the thermal decomposition of phthalimide and its derivatives have shown the formation of various volatile organic compounds and nitrogen-containing toxicants.[13][14] The specific decomposition pathway and products will depend on the temperature, atmosphere (oxidative or inert), and the specific structure of the ester.

Solid-State Stability

The solid-state stability of an active pharmaceutical ingredient (API) is a key consideration in drug development.[4][15][16] For phthalimide active esters, potential solid-state degradation pathways include:

-

Hydrolysis: Due to the uptake of atmospheric moisture.

-

Polymorphic Transitions: Changes in the crystal form of the solid, which can affect its physical and chemical properties, including stability.

-

Solid-State Photodegradation: Degradation upon exposure to light even in the solid form.

Long-term stability studies under controlled temperature and humidity conditions, as outlined by ICH guidelines, are essential to determine the shelf-life and appropriate storage conditions for these compounds.[17][18][19][20][21]

Table 1: Summary of Key Factors Affecting the Stability of Phthalimide Active Esters

| Stability Parameter | Key Influencing Factors | General Trend/Consideration |

| Hydrolytic Stability | pH, Temperature, Substituents on phthalimide ring, Steric and electronic nature of the ester R-group | Increased rate at acidic and especially alkaline pH. Electron-withdrawing groups may increase hydrolysis rate. Steric hindrance around the ester bond can decrease the rate. |

| Photostability | Wavelength and intensity of light, Presence of photosensitizers, Solvent | Degradation upon exposure to UV and sometimes visible light. Storage in light-protected containers is crucial. |

| Thermal Stability | Temperature, Atmosphere (oxidative/inert) | Decomposition at elevated temperatures, leading to the formation of various degradation products. |

| Solid-State Stability | Humidity, Temperature, Light, Crystal form (polymorphism) | Susceptible to degradation from moisture uptake. Long-term stability should be assessed under controlled conditions. |

Experimental Protocols for Stability Assessment

A robust assessment of the stability of phthalimide active esters requires well-designed experimental protocols. Forced degradation studies are a key component of this assessment, providing insights into potential degradation pathways and informing the development of stability-indicating analytical methods.[22][23][24][25]

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to accelerate the degradation of the compound to identify likely degradation products and to demonstrate the specificity of the analytical method.

Objective: To generate potential degradation products of a phthalimide active ester under various stress conditions.

Materials:

-

Phthalimide active ester of interest

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Calibrated pH meter

-

HPLC system with UV or PDA detector

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the phthalimide active ester in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

-

If no degradation is observed, repeat the experiment with 1 M HCl and/or at a higher temperature.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Keep the solution at room temperature and take samples at various time points (e.g., 30 minutes, 1, 2, 4 hours).

-

Neutralize each sample with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.

-

Due to the higher lability of esters under basic conditions, the reaction may be rapid. If degradation is too fast, consider using a lower concentration of NaOH or a lower temperature.[22]

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Analyze the sample by HPLC.

-

If no degradation is observed, repeat with 30% H₂O₂.

-

-

Thermal Degradation (in Solution):

-

Heat an aliquot of the stock solution in a sealed vial at an elevated temperature (e.g., 70°C) for several days.

-

Analyze samples at regular intervals.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid phthalimide active ester in a vial and store it in an oven at an elevated temperature (e.g., 70°C).

-

At specified time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

-

-

Photodegradation:

-

Expose a solution of the phthalimide active ester in a quartz cuvette or a chemically inert, transparent container to a light source in a photostability chamber. The light source should produce both UV and visible light.

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Analyze both the exposed and control samples at various time points.

-

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[26][27][28]

Objective: To develop and validate an HPLC method for the quantitative analysis of a phthalimide active ester and its degradation products.

Instrumentation and Columns:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA or UV detector. An LC-MS system can be invaluable for the identification of degradation products.

-

A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

Typical Chromatographic Conditions (to be optimized):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile or Methanol

-

Gradient Elution: A typical gradient might start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 90% B) over a period of 20-30 minutes to ensure the elution of all components.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by the UV spectrum of the parent compound, often at the λmax. A PDA detector is highly recommended to assess peak purity.

-

Injection Volume: 10 µL

Method Development and Validation:

-

Initial Method Development: Start with a broad gradient to elute all potential degradation products. The samples from the forced degradation studies are invaluable at this stage to challenge the separation capability of the method.[29]

-

Optimization: Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve adequate resolution (Rs > 2) between the parent peak and all degradation product peaks.

-

Validation: The method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Comparative Stability: Phthalimide vs. Succinimide Active Esters

In many applications, particularly in bioconjugation, N-hydroxysuccinimide (NHS) esters are used interchangeably with NHP esters. While both are effective activating groups, their relative stabilities can differ. Generally, NHS esters are known to be more susceptible to hydrolysis than NHP esters.[4][30][31] The half-life of NHS esters in aqueous buffers is highly pH-dependent, decreasing rapidly as the pH increases above 7.[32] This lower stability of NHS esters can be a disadvantage in reactions requiring longer incubation times or at a slightly alkaline pH. The greater stability of NHP esters can, therefore, be a significant advantage in certain synthetic protocols.

Table 2: Qualitative Comparison of NHP and NHS Ester Stability

| Property | N-Hydroxyphthalimide (NHP) Esters | N-Hydroxysuccinimide (NHS) Esters |

| Hydrolytic Stability | Generally more stable, particularly at neutral to slightly basic pH. | More susceptible to hydrolysis, especially at pH > 7. |

| Solubility | Often less soluble in aqueous media. | Generally more soluble in aqueous media. |

| Crystallinity | Frequently crystalline solids, which can aid in purification and handling. | Can be crystalline, but sometimes more difficult to crystallize. |

| Reactivity | Highly reactive towards primary amines. | Also highly reactive towards primary amines. |

Conclusion: Best Practices for Ensuring the Integrity of Phthalimide Active Esters

The stability of phthalimide active esters is a multifaceted issue that requires careful consideration by researchers and drug development professionals. By understanding the primary degradation pathways—hydrolysis, photolysis, and thermal decomposition—and the factors that influence them, appropriate measures can be taken to ensure the integrity and reactivity of these valuable reagents.

Key Recommendations:

-

Storage: Store solid phthalimide active esters in a cool, dry, and dark place. For long-term storage, refrigeration or freezing in a desiccated environment is recommended.

-

Handling: When preparing solutions, use anhydrous solvents whenever possible. If aqueous buffers are required, they should be freshly prepared, and the pH should be carefully controlled.

-

In-Process Stability: For reactions in solution, particularly in aqueous media, it is advisable to use the prepared active ester solution promptly. If storage is necessary, it should be for a minimal duration at low temperature and protected from light.

-

Stability Assessment: For critical applications, especially in a GMP environment, the stability of the phthalimide active ester should be formally assessed using a validated stability-indicating analytical method. Forced degradation studies are an essential tool in the development of such methods.

By adhering to these best practices, the scientific community can continue to leverage the power of phthalimide active esters in a reliable and reproducible manner, advancing the frontiers of chemical synthesis and drug discovery.

References

- Al-Masri, A. A., & El-Sabban, M. M. (2011). Toxic pollutants emitted from thermal decomposition of phthalimide compounds.

- VxP Pharma. (2020, January 11).

- ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products.

- Hoyle, C. E., Creed, D., Nagarajan, R., Subramanian, P., & Anzures, E. T. (n.d.). Photodegradation of Polyimides. 4. Mechanism for the Photooxidation Process Based on a Model Compound.

- Al-Masri, A. A., & El-Sabban, M. M. (2011). Toxic pollutants emitted from thermal decomposition of phthalimide compounds.

- A Practical Guide to Forced Degradation and Stability Studies for Drug Substances. (n.d.).

- Forced Degradation Studies with Regulatory Consider

- Malvern Panalytical. (n.d.). Solid-state Analysis of Active Pharmaceutical Ingredients.

- Agno Pharmaceuticals. (n.d.).

- Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Advanced Drug Delivery Reviews, 55(10), 1359-1376.

- Demirelli, K., & Coşkun, M. (2004). Thermal decomposition of poly[3-phthalimido-2-hydroxypropyl methacrylate].

- Bergmann, F., & Shimoni, A. (1952). The pH-dependence of enzymic ester hydrolysis. Biochemical Journal, 51(4), 527-533.

- Fagnoni, M., & Albini, A. (2008). N-hydroxyphthalimide esters in photochemistry. Photochemical & Photobiological Sciences, 7(2), 163-172.

- Okada, K., Okamoto, K., & Oda, M. (1988). Photochemical C-C bond formation from N-acyloxyphthalimides. Journal of the American Chemical Society, 110(25), 8736-8738.

- BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).

- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

- Liu, R., & Liu, J. (2010). Kinetics of alkaline hydrolysis of synthetic organic esters. Chemosphere, 78(9), 1145-1150.

- Antelo, J. M., Arce, F., Crugeiras, J., Leis, J. R., & Varela, A. (2000). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Physical Chemistry Chemical Physics, 2(13), 3037-3042.

- Hoyle, C. E., Anzures, E. T., Subramanian, P., Nagarajan, R., & Creed, D. (n.d.). Photodegradation of Polyimides. V. An Explanation of the Rapid Photolytic Decomposition of a Selected Polyimide via Anhydride Formation.

- Saido, K., Iida, T., Ogawa, K., & Sato, T. (2004). Thermal decomposition products of phthalates with poly(vinyl chloride) and their mutagenicity. Journal of Analytical and Applied Pyrolysis, 71(1), 197-207.

- BINDER GmbH. (n.d.). ICH stability testing.

- Reddit. (2022, January 30).

- Eriksson, S. O., & Jakobsson, M. (1973). Synthesis and alkaline hydrolysis of some N-substituted phthalimides. Acta pharmaceutica Suecica, 10(1), 63-74.

- European Medicines Agency. (2023, July 13).

- World Health Organization. (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products.

- Jamison, C. R., & Jacobsen, E. N. (2018). Developments in synthesis and functionalization of phthalimides. Chemical Society Reviews, 47(1), 45-60.

- Master Organic Chemistry. (2022, October 27).

- Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- de Oliveira, D., Briand, L. E., & Ferreira, M. L. (2006). Hydrolysis of new phthalimide-derived esters catalyzed by immobilized lipase.

- Hunter, K. A. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 47(5), 1486-1494.

- U.S. Environmental Protection Agency. (n.d.).

- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.

- Azpilcueta-Nicolas, C. R., & Lumb, J. P. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 20, 346-378.

- U.S. Food and Drug Administration. (2022, October 28).

- BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds.

- BenchChem. (n.d.).

- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development –A Review. International Journal of Pharma Research & Review, 3(10), 46-57.

- International Journal of Trend in Scientific Research and Development. (2021).

- Dong, M. W. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- An, T., Li, G., Zhang, Y., & Li, X. (2016). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. Current Organic Chemistry, 20(10), 1084-1096.

- Khan, M. N., & Ariffin, A. (1998). Effects of inorganic ions on rate of alkaline hydrolysis of phthalimide in the presence of cationic micelles. Journal of the Chemical Society, Perkin Transactions 2, (1), 15-20.

- Thermo Fisher Scientific. (n.d.).

- Khan, M. N., & Ariffin, A. (2001). Solvent Effects On Alkaline Hydrolysis Of N-Benzylphthalimide In Mixed Water-Acetonitrile And Mixed Water-N,N-Dimethylformamide. International Journal of Chemical Kinetics, 33(8), 463-470.

- Cline, G. W., & Hanna, S. B. (1988). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of the American Chemical Society, 110(13), 4464-4468.

- Wang, J., Wang, S., & Wang, Q. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 873.

- Ciriminna, R., & Pagliaro, M. (2013). Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review. Tetrahedron Letters, 54(27), 3533-3537.

- Kumar, P. S., & Kumar, A. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science, 13(7), 183-190.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters [beilstein-journals.org]

- 4. agnopharma.com [agnopharma.com]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis and alkaline hydrolysis of some N-substituted phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of inorganic ions on rate of alkaline hydrolysis of phthalimide in the presence of cationic micelles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. pure.psu.edu [pure.psu.edu]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Toxic pollutants emitted from thermal decomposition of phthalimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxic pollutants emitted from thermal decomposition of phthalimide compounds (Journal Article) | ETDEWEB [osti.gov]

- 15. Solid-State Analysis of Active Pharmaceutical Ingredients | Malvern Panalytical [malvernpanalytical.com]

- 16. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. binder-world.com [binder-world.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. applications.emro.who.int [applications.emro.who.int]

- 20. qlaboratories.com [qlaboratories.com]

- 21. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. resolvemass.ca [resolvemass.ca]

- 23. onyxipca.com [onyxipca.com]

- 24. ajpsonline.com [ajpsonline.com]

- 25. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. irjpms.com [irjpms.com]

- 27. ijtsrd.com [ijtsrd.com]

- 28. scispace.com [scispace.com]

- 29. chromatographyonline.com [chromatographyonline.com]

- 30. reddit.com [reddit.com]

- 31. documents.thermofisher.com [documents.thermofisher.com]

- 32. pdf.benchchem.com [pdf.benchchem.com]

Mechanism of Radical Generation from 1,3-Dioxoisoindolin-2-yl 2-Phenoxyacetate: A Technical Guide to Redox-Active Esters

Executive Summary

The advent of N-hydroxyphthalimide (NHPI) esters—commonly referred to as redox-active esters (RAEs)—has fundamentally reshaped modern radical chemistry. By converting ubiquitous, bench-stable carboxylic acids into highly reactive radical precursors, researchers can execute complex decarboxylative cross-couplings, Giese additions, and late-stage functionalizations under mild conditions[1].

This whitepaper provides an in-depth mechanistic analysis of 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate (the NHPI ester of phenoxyacetic acid). We dissect the thermodynamic driving forces, the single-electron transfer (SET) cascade, and provide a self-validating experimental framework for generating and trapping the resulting phenoxymethyl radical.

Structural Anatomy and Thermodynamic Priming

To understand the reactivity of this compound, one must analyze its structural components. The molecule consists of two distinct domains:

-

The Phenoxyacetate Moiety (Radical Precursor): Derived from phenoxyacetic acid, this domain is destined to become a primary, oxygen-stabilized carbon-centered radical (phenoxymethyl radical) following the extrusion of CO₂.

-

The Phthalimide Moiety (Electron Sink): The highly electron-deficient phthalimide ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ester. This structural feature is the crux of its redox activity, shifting the reduction potential (

) to a regime accessible by visible-light photocatalysts or first-row transition metals like Ni(I)[2].

The Mechanistic Cascade: From SET to Radical Trapping

The generation of the phenoxymethyl radical from its NHPI ester follows a highly orchestrated, irreversible sequence of events.

Phase I: Single-Electron Transfer (SET)

The cycle initiates when a strong reductant—such as the excited state of a photocatalyst (e.g.,

Phase II: Mesolytic Cleavage

The injected electron rapidly populates the

Phase III: Decarboxylation

Acyloxy radicals are notoriously short-lived. The phenoxyacetoxy radical undergoes ultrafast, entropically driven decarboxylation (

SET-induced mesolytic cleavage and decarboxylation of NHPI phenoxyacetate.

Thermodynamic and Kinetic Profiling

Successful implementation of this chemistry requires precise matching of the RAE with the catalytic system. The table below summarizes the critical quantitative parameters dictating the reactivity of the phenoxyacetate NHPI ester.

| Parameter | Typical Value Range | Mechanistic Causality / Significance |

| Reduction Potential ( | Ensures the ester is readily reduced by common photocatalysts (e.g., | |

| N–O Bond Dissociation Energy | The inherent weakness of the N–O bond facilitates rapid mesolytic cleavage immediately following the SET event, preventing back-electron transfer. | |

| Decarboxylation Rate ( | The extreme rapidity of CO₂ extrusion outcompetes deleterious side reactions (such as hydrogen atom abstraction by the oxygen-centered acyloxy radical). | |

| Radical Somo Character | Nucleophilic | The adjacent oxygen atom donates electron density into the SOMO, making the phenoxymethyl radical highly nucleophilic and primed for addition to electron-deficient olefins. |

Self-Validating Experimental Protocol: Photoredox Giese Addition

To translate this mechanism into practical application, the following protocol details a reductive quenching photoredox workflow to generate the phenoxymethyl radical and trap it via a Giese addition with an electron-deficient olefin (e.g., methyl acrylate).

Methodological Causality

-

Electron Donor: Hantzsch ester or Diisopropylethylamine (DIPEA) is used as a sacrificial terminal reductant to turn over the photocatalyst.

-

Atmosphere: Strict exclusion of oxygen is mandatory. O₂ is a triplet diradical that will rapidly quench the excited state photocatalyst or intercept the phenoxymethyl radical to form a peroxyl radical, completely derailing the C–C bond formation.

Step-by-Step Workflow

-

Reaction Assembly: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), methyl acrylate (2.0 equiv),

(1 mol%), and Hantzsch ester (1.5 equiv). -

Solvent Addition: Add anhydrous, degassed dichloromethane (DCM) or N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

-

Degassing (Critical Step): Subject the mixture to three consecutive Freeze-Pump-Thaw cycles. Backfill with ultra-high purity Argon. Self-Validation: The solution should exhibit a persistent, vibrant color characteristic of the photocatalyst without fading, indicating the absence of O₂.

-

Irradiation: Place the reaction vessel in a photoreactor equipped with 440–450 nm Blue LEDs. Stir vigorously at room temperature for 12–16 hours. Self-Validation: The evolution of microbubbles (CO₂ gas) during the first few hours visually confirms successful mesolytic cleavage and decarboxylation.

-

Quenching & Workup: Turn off the light source. Dilute the mixture with brine and extract with ethyl acetate. The organic layers are dried over

, concentrated, and purified via flash column chromatography to isolate the target ether.

Self-validating photoredox workflow for phenoxymethyl radical generation and trapping.

Conclusion

The transformation of this compound into a highly reactive phenoxymethyl radical exemplifies the elegance of redox-active esters. By leveraging the low reduction potential of the phthalimide moiety and the massive thermodynamic driving force of decarboxylation, researchers can reliably forge sp³-sp³ and sp³-sp² bonds. Mastering the thermodynamic and kinetic parameters of this SET-driven cascade is essential for drug development professionals seeking to implement late-stage functionalizations in complex molecular architectures.

References

- Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC - NIH.

- Ni-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms - PMC.

- Utilization of photocatalysts in decarboxylative coupling of carboxylic N-hydroxyphthalimide (NHPI) esters.

- Making C–C Bonds with the Simplicity of Making Amide Bonds. Baran Lab.

Sources

- 1. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ni-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. baranlab.org [baranlab.org]

Literature review of redox-active esters derived from phenoxyacetic acid

Engineering -Oxy Radicals: A Technical Guide to Phenoxyacetic Acid-Derived Redox-Active Esters in Decarboxylative Cross-Coupling

Executive Summary

In modern synthetic chemistry and drug development, the late-stage functionalization of complex molecular scaffolds relies heavily on predictable, mild, and highly selective radical generation. Native carboxylic acids possess prohibitively high oxidation potentials (

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical photoredox literature and bench-level execution. This guide dissects the mechanistic causality, reviews state-of-the-art literature transformations, and provides self-validating experimental protocols for utilizing phenoxyacetic acid-derived RAEs.

Mechanistic Foundations: The Logic of Single-Electron Transfer

The core advantage of phenoxyacetic acid-derived RAEs lies in their engineered electrochemical properties. When phenoxyacetic acid is condensed with NHPI, the resulting ester acts as an efficient electron acceptor.

-

SET Reduction: The RAE undergoes reduction at mild potentials (typically

to -

Fragmentation: The resulting radical anion is highly unstable. Driven by the thermodynamic stability of the leaving groups, it rapidly fragments to extrude CO₂ gas and a phthalimide anion[2].

-

Radical Generation: This irreversible extrusion yields a phenoxymethyl radical (PhO–CH₂•). The adjacent oxygen atom stabilizes the carbon-centered radical via resonance (an

-oxy radical), making it sufficiently long-lived to engage in controlled cross-coupling rather than undesired hydrogen atom transfer (HAT) or dimerization[2].

Fig 1: Mechanistic pathway of SET-induced decarboxylation of phenoxyacetic acid RAEs.

State-of-the-Art Transformations: Literature Review

The versatility of the phenoxymethyl radical allows it to be intercepted across a variety of catalytic cycles to form C–C, C–S, and C–N bonds.

C–S Bond Formation: Thioacetalization

A landmark 2024 study by Dong and co-workers demonstrated the visible-light-induced decarboxylative coupling of phenoxyacetic acid RAEs with disulfides[3]. By utilizing ₂ as the photocatalyst and N,N-diisopropylethylamine (DIPEA) as the terminal reductant, the authors successfully synthesized a library of

-

Causality Insight: DIPEA is critical here; omitting it drops the yield to 6%, as it serves as the sacrificial electron donor to turn over the Ru(III) to the active Ru(II) excited state, or potentially forms an electron donor-acceptor (EDA) complex that facilitates the initial SET[4].

C–N Bond Formation: Hydrazonation

Yu and colleagues established a metal-free photoredox protocol coupling

-

Causality Insight: The use of Hantzsch ester in this protocol is dual-purpose—it acts as both the stoichiometric electron donor for the photocatalyst and the hydrogen atom source for the final intermediate[5].

C–C Bond Formation: Metallaphotoredox Arylation

While direct use of native carboxylic acids is expanding (e.g., via Fe/Ni dual catalysis)[1], the pre-activation of phenoxyacetic acid into an NHPI ester remains the gold standard for Ni-catalyzed cross-electrophile coupling[7]. The

Quantitative Data & Substrate Scope

The following table summarizes the operational parameters and yields from the primary literature, providing a benchmark for expected reaction efficiencies.

| Reaction Type | Target Scaffold | Catalyst System | Coupling Partner | Yield Range | Key Reference |

| C–S Coupling | Ru(bpy)₃(PF₆)₂ / DIPEA | Diphenyl disulfides | 82–87% | [4] | |

| C–N Coupling | N-Alkyl Hydrazones | Rose Bengal / Hantzsch Ester | Up to 99% | [5] | |

| C–C Coupling | Aryl Ethers | FeCl₃ / Ni-catalyst (Native Acid) | Aryl Iodides | 41–96% | [1] |

Validated Experimental Methodologies

As an application scientist, I frequently observe that the failure of decarboxylative couplings stems not from the catalyst, but from inadequate preparation of the RAE or poor atmospheric exclusion. The following protocols are designed as self-validating systems.

Fig 2: Standardized experimental workflow for RAE synthesis and photoredox coupling.

Protocol A: Synthesis of Phenoxyacetic Acid NHPI Ester

-

Objective: Synthesize a bench-stable radical precursor.

-

Causality Check: We utilize N,N'-Diisopropylcarbodiimide (DIC) instead of DCC. DCC generates dicyclohexylurea, which is notoriously difficult to separate from the highly polar NHPI ester. DIC yields a more soluble urea byproduct, ensuring high purity of the RAE.

Step-by-Step Procedure:

-

In an oven-dried round-bottom flask, dissolve phenoxyacetic acid (10.0 mmol) and N-hydroxyphthalimide (10.5 mmol) in anhydrous dichloromethane (DCM, 40 mL).

-

Add 4-Dimethylaminopyridine (DMAP, 1.0 mmol) as a nucleophilic catalyst.

-

Cool the mixture to 0 °C using an ice bath.

-

Dropwise, add DIC (11.0 mmol). The solution will gradually turn pale yellow.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the acid spot should completely disappear.

-

Filter the reaction mixture to remove trace precipitants, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure RAE as a white/pale-yellow solid.

Protocol B: Ru-Catalyzed Decarboxylative C–S Cross-Coupling

-

Objective: Synthesize

-arylthioanisoles via photoredox catalysis[4]. -

Causality Check: Rigorous degassing is non-negotiable. Molecular oxygen is a potent triplet quencher and radical scavenger. If O₂ is present, it will intercept the phenoxymethyl radical to form peroxides, completely shutting down the C–S coupling pathway.

Step-by-Step Procedure:

-

To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Phenoxyacetic Acid NHPI ester (0.2 mmol), diphenyl disulfide (0.3 mmol), and ₂ (1.0 mol%).

-

Transfer the tube to a glovebox or apply standard Schlenk techniques to establish an argon atmosphere.

-

Inject anhydrous, degassed solvent (e.g., Acetonitrile, 2.0 mL) and DIPEA (0.25 equiv)[4].

-

Self-Validation Step: Perform three cycles of Freeze-Pump-Thaw. Submerge the tube in liquid nitrogen until frozen, apply high vacuum for 5 minutes, isolate the vacuum, and thaw in a water bath. This guarantees complete removal of dissolved O₂.

-

Irradiate the mixture using 450 nm Blue LEDs at room temperature for 12–16 hours. Ensure a cooling fan is used to maintain ambient temperature, preventing thermal background degradation.

-

Quench the reaction with water, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the

-arylthioanisole.

Strategic Applications in Drug Development

The ability to seamlessly install phenoxymethyl and related

References

-

Li, N., Peng, Z.-N., Xiong, R., Wang, A.-C., & Dong, Z.-B. (2024). Visible-light induced decarboxylative coupling of phenoxyacetic acid with disulfides: synthesis of α-arylthioanisole derivatives. Chemical Communications. URL:[Link]

-

Chan, C.-M., Xing, Q., Chow, Y.-C., Hung, S.-F., & Yu, W.-Y. (2019). Photoredox Decarboxylative C(sp3)-N Coupling of α-Diazoacetates with Alkyl N-Hydroxyphthalimide Esters for Diversified Synthesis of Functionalized N-Alkyl Hydrazones. Organic Letters. URL:[Link]

-

Chen, T. G., et al. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society. URL:[Link]

-

Strieth-Kalthoff, F., et al. (2021). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry (via PMC). URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visible-light induced decarboxylative coupling of phenoxyacetic acid with disulfides: synthesis of α-arylthioanisole derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Visible-light induced decarboxylative coupling of phenoxyacetic acid with disulfides: synthesis of α-arylthioanisole derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 6. Photoredox Decarboxylative C(sp3)-N Coupling of α-Diazoacetates with Alkyl N-Hydroxyphthalimide Esters for Diversified Synthesis of Functionalized N-Alkyl Hydrazones [organic-chemistry.org]

- 7. Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties and Reactivity of 1,3-Dioxoisoindolin-2-yl Esters: A Technical Guide

The following technical guide details the electronic properties, mechanistic pathways, and synthetic utility of the 1,3-dioxoisoindolin-2-yl group (phthalimido moiety) in ester activation.

Executive Summary

The 1,3-dioxoisoindolin-2-yl group, commonly derived from

-

Nucleophilic Acyl Substitution (Classical): Rapid aminolysis under mild conditions due to the enhanced electrophilicity of the carbonyl carbon.

-

Reductive Decarboxylation (Modern): Single-Electron Transfer (SET) activation to generate carbon-centered radicals, a class of compounds now widely recognized as Redox-Active Esters (RAEs) .

This guide provides a deep dive into the electronic origins of these behaviors, supported by mechanistic diagrams, kinetic data, and validated protocols.

Electronic Structure & Mechanistic Basis

The Phthalimido Effect

The core of the 1,3-dioxoisoindolin-2-yl group's reactivity lies in the electron-withdrawing nature of the phthalimide ring system.

-

Inductive Withdrawal (-I Effect): The nitrogen atom is flanked by two carbonyl groups within the rigid bicyclic aromatic system. This creates a significant dipole, pulling electron density away from the exocyclic oxygen and, consequently, the ester carbonyl carbon.

-

LUMO Lowering: The conjugation of the nitrogen lone pair with the phthalimide carbonyls prevents resonance donation into the ester bond. This lack of "resonance stabilization" (compared to simple alkyl esters) lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ester carbonyl, making it highly susceptible to nucleophilic attack.

-

Leaving Group Ability: Upon cleavage, the group departs as the

-hydroxyphthalimide anion . The negative charge is delocalized over the two imide carbonyl oxygens, providing a

Redox Activity (The RAE Manifold)

In modern radical chemistry, the 1,3-dioxoisoindolin-2-yl group acts as a "redox auxiliary."

-

Electron Acceptor: The low-lying

orbitals of the phthalimide ring allow the ester to accept a single electron (SET) from a photocatalyst or metal reductant. -

N–O Bond Lability: Formation of the radical anion weakens the N–O bond (Bond Dissociation Energy ~30 kcal/mol in the radical anion vs. ~75 kcal/mol in the neutral ester), triggering fragmentation.

Mechanistic Visualization

Pathway A: Nucleophilic Acyl Substitution (Aminolysis)

This pathway governs peptide coupling and bioconjugation. The amine nucleophile attacks the activated carbonyl, expelling the stable NHPI anion.

Pathway B: Radical Decarboxylation (Giese/Cross-Coupling)

This pathway governs the use of NHPI esters as alkyl radical precursors.

Caption: Dual reactivity manifolds of 1,3-dioxoisoindolin-2-yl esters: Classical Aminolysis (top) vs. Single-Electron Transfer (SET) Radical Generation (bottom).

Quantitative Analysis & Data

The following table compares the 1,3-dioxoisoindolin-2-yl group (NHPI) with the ubiquitous

| Parameter | NHPI Ester (Phthalimido) | NHS Ester (Succinimido) | Pfp Ester (Pentafluorophenyl) |

| Leaving Group | 7.0 – 7.3 | 6.0 | 5.5 |

| Hydrolytic Stability | Moderate ( | Low ( | High |

| Redox Potential ( | ~ -1.2 to -1.4 V (vs Fc/Fc+) | < -2.0 V (Not redox active) | Not redox active |

| Primary Utility | Radical Precursor (RAE) & Coupling | Bioconjugation (Amine selective) | Peptide Synthesis |

| UV Absorbance | Strong | Weak (< 230 nm) | Weak (~260 nm) |

Key Insight: While NHS esters are superior for aqueous bioconjugation due to faster aminolysis kinetics, NHPI esters are chemically more robust and uniquely capable of radical generation. The reduction potential of NHPI esters can be tuned by adding substituents (e.g., -Cl, -F) to the phthalimide ring, making them easier to reduce in SET processes.

Experimental Protocols

Synthesis of NHPI Active Esters

This protocol generates the activated ester from a carboxylic acid using DCC coupling.[2]

Materials:

-

Carboxylic Acid substrate (1.0 equiv)

- -Hydroxyphthalimide (1.1 equiv)

- -Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

-

DMAP (0.1 equiv, cat.)

-

Dichloromethane (DCM) (anhydrous)

Workflow:

-

Dissolution: Dissolve the carboxylic acid and

-hydroxyphthalimide in anhydrous DCM (0.1 M concentration) under nitrogen. -

Activation: Cool the solution to 0°C. Add DMAP followed by the dropwise addition of DCC dissolved in minimal DCM.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. A white precipitate (dicyclohexylurea, DCU) will form.

-

Filtration: Filter off the DCU precipitate through a Celite pad.

-

Workup: Wash the filtrate with saturated

(to remove unreacted acid/NHPI) and brine. Dry over -

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (typically stable on silica).

Decarboxylative Giese Coupling (Radical Application)

This protocol utilizes the NHPI ester as a radical precursor to form a C–C bond with an electron-deficient alkene.

Materials:

-

NHPI Ester (1.0 equiv)

-

Electron-deficient alkene (e.g., methyl acrylate) (2.0 equiv)

-

Photocatalyst:

(1–2 mol%) -

Reductant: Hantzsch Ester (1.5 equiv) or DIPEA (2.0 equiv)

-

Solvent: DMF or

(degassed) -

Light Source: Blue LEDs (450 nm)

Workflow:

-

Setup: In a reaction vial, combine NHPI ester, alkene, photocatalyst, and reductant.

-

Degas: Dissolve in solvent and sparge with nitrogen for 10 minutes to remove oxygen (critical for radical lifetime).

-

Irradiation: Seal the vial and irradiate with Blue LEDs at room temperature for 12–24 hours.

-

Monitoring: Monitor consumption of the ester by TLC (UV active).

-

Workup: Dilute with Ethyl Acetate, wash with water/brine to remove DMF/catalyst. Purify by column chromatography.

Troubleshooting & Optimization

-

Hydrolysis: NHPI esters are sensitive to moisture. Store them in a desiccator at -20°C. If the ester smells of phthalimide, purify immediately.

-

Poor Solubility: The phthalimide group is planar and lipophilic. If the ester is insoluble in coupling buffers (aqueous), add DMF or DMSO (up to 20% v/v).

-

Side Reactions (Aminolysis): Avoid using primary amine bases (like propylamine) during workup, as they will cleave the ester. Use tertiary amines (TEA, DIPEA) or inorganic bases.

-

Radical Quenching: If the Giese coupling fails, ensure the solvent is rigorously degassed. Oxygen traps carbon-centered radicals at diffusion-controlled rates.

References

-

Original Description of NHPI Esters in Peptide Synthesis

- Nefkens, G. H. L., Tesser, G. I., & Nivard, R. J. F. (1962). "Synthesis of esters of N-hydroxyphthalimide and their application in peptide synthesis." Recueil des Travaux Chimiques des Pays-Bas.

-

Redox-Active Esters (RAE)

- Cornella, J., & Baran, P. S. (2016). "Practical Aspects of the Use of N-Hydroxyphthalimide Esters in Decarboxylative Cross-Coupling." Organic Synthesis.

-

Mechanistic Studies on Aminolysis

- Um, I. H., et al. (1993). "Kinetics and Mechanism of Aminolysis of N-Hydroxyphthalimide Esters." Journal of Organic Chemistry.

-

Photochemical Properties & SET Activation

- Okada, K., et al. (1991). "Photochemical decarboxylation of N-acyloxyphthalimides." Journal of the American Chemical Society.

Sources

Technical Monograph: 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate (NHPI-PA)

The following technical guide details the chemical identity, synthesis, and application of 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate , a critical Redox-Active Ester (RAE) used in modern drug discovery for radical-mediated C–C bond formation.

Executive Summary

This compound (NHPI-PA) is the N-hydroxyphthalimide (NHPI) ester of phenoxyacetic acid. In the context of pharmaceutical research, it serves as a Redox-Active Ester (RAE) . Unlike traditional "active esters" (e.g., NHS esters) used for amidation, NHPI esters are designed to accept a single electron (SET), undergo fragmentation, and release a carbon-centered radical via decarboxylation. This compound allows the phenoxy-methyl radical (

Part 1: Chemical Identity & Physiochemical Profile

While this specific ester is a known intermediate in organic synthesis literature, it is frequently prepared in situ or on-demand in research settings. Therefore, commercial CAS registry numbers often refer to its stable precursors or structural isomers.

Nomenclature & Identifiers

| Property | Detail |

| Systematic Name | This compound |

| Common Synonyms | Phenoxyacetic acid N-hydroxyphthalimide ester; NHPI-Phenoxyacetate; N-(Phenoxyacetoxy)phthalimide |

| Molecular Formula | |

| Molecular Weight | 297.26 g/mol |

| Structural Class | N-Alkoxyphthalimide; Redox-Active Ester (RAE) |

| Precursor CAS (Acid) | 122-59-8 (Phenoxyacetic acid) |

| Precursor CAS (NHPI) | 524-38-9 (N-Hydroxyphthalimide) |

| Physical State | White to off-white solid (Recrystallized) |

| Solubility | Soluble in DCM, DMF, DMSO, Acetonitrile; Insoluble in Water |

Structural Analysis

The molecule consists of two distinct functional domains:

-

The Radical Precursor (Payload): The phenoxyacetyl group (

). Upon activation, this moiety loses -

The Redox Auxillary (Trigger): The phthalimido-N-oxy group. This group possesses a low reduction potential (

to

Part 2: Synthesis & Preparation Protocol

The synthesis of NHPI-PA is a robust dehydration reaction between phenoxyacetic acid and N-hydroxyphthalimide. The following protocol is standardized for high-purity isolation suitable for radical cross-coupling.

Reagents

-

Substrate: Phenoxyacetic acid (1.0 equiv)

-

Coupling Partner: N-Hydroxyphthalimide (1.0–1.1 equiv)

-

Activator: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) or EDC·HCl.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Solvent: Dichloromethane (DCM) (0.1 M concentration)

Step-by-Step Methodology

-

Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Phenoxyacetic acid (10 mmol) and N-Hydroxyphthalimide (11 mmol) in anhydrous DCM (100 mL).

-

Catalyst Addition: Add DMAP (1 mmol) to the stirring solution at room temperature (

). -

Activation: Cool the mixture to

(ice bath). Add DCC (11 mmol) portion-wise over 5 minutes to control the exotherm. -

Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. A white precipitate (Dicyclohexylurea, DCU) will form, indicating reaction progress.

-

Filtration: Filter the reaction mixture through a sintered glass funnel or a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with cold DCM.

-

Workup: Wash the filtrate with saturated

(2x) to remove unreacted acid, followed by brine (1x). Dry the organic layer over anhydrous -

Isolation: Concentrate the solvent in vacuo. The crude solid can be recrystallized from Ethanol/Hexane or purified via flash column chromatography (

, 20% EtOAc in Hexanes) to yield the pure ester as a white solid.[1]

Synthesis Workflow Diagram

Figure 1: The dehydrative coupling pathway utilizes DCC to activate the carboxylic acid, facilitating nucleophilic attack by NHPI to form the redox-active ester.

Part 3: Mechanistic Utility in Drug Discovery

NHPI-PA is utilized primarily for Decarboxylative C–C Bond Formation . In this process, the ester functions as a "radical reservoir."

The Radical Generation Mechanism (SET)

Unlike alkyl halides which require harsh conditions to generate radicals, NHPI-PA undergoes a Single Electron Transfer (SET) reduction.

-

Reduction: A photocatalyst (e.g.,

, -

Fragmentation: The N–O bond weakens and cleaves, releasing the phthalimide anion and a carboxyl radical (

). -

Decarboxylation: The carboxyl radical rapidly extrudes

( -

Coupling: This radical engages in:

-

Giese Addition: Trapping by electron-deficient alkenes (Michael acceptors).

-

Minisci Reaction: Addition to heteroarenes (pyridines, quinolines).

-

Cross-Coupling: Nickel-catalyzed coupling with aryl halides/boronic acids.[2]

-

Mechanistic Pathway Diagram

Figure 2: The SET mechanism converts the stable ester into a reactive radical species via reductive fragmentation and decarboxylation.[3]

Part 4: Experimental Application Example

Protocol: Decarboxylative Alkylation of a Heteroarene (Minisci-Type) Application: Appending the phenoxymethyl group to a drug scaffold (e.g., Lepidine).

-

Setup: In a reaction vial, combine:

-

NHPI-PA (0.3 mmol, 1.5 equiv)

-

Heteroarene substrate (0.2 mmol, 1.0 equiv)

-

Photocatalyst:

(1 mol%) -

Solvent: DMSO (2.0 mL)

-

-

Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen (oxygen quenches the radical).

-

Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature for 18–24 hours.

-

Purification: Dilute with water, extract with EtOAc, and purify via column chromatography.

Part 5: Handling & Stability

-

Storage: Store at

. While more stable than acid chlorides, NHPI esters can hydrolyze over time if exposed to moisture. -

Safety: The compound is a skin irritant. During synthesis, DCC is a potent sensitizer; handle in a fume hood.

-

Stability: Stable to air for short periods (days) but should be stored under inert atmosphere for long-term retention of activity.

References

-

Direct CH Alkylation of 3,4-Dihydroquinoxaline-2-one with N-(acyloxy)phthalimide via Radical. Source: Royal Society of Chemistry (RSC), New J. Chem., 2019. Context: Use of this compound as a radical precursor.

-

New Enolization Mechanism for C

-Functionalization of Carboxylic Acids. Source: Kyushu University, Chem. Pharm. Bull. / Institutional Repository. Context: Synthesis of deuterated this compound-d2. -

Decarboxylative Coupling of Redox-Active Esters. Source:Accounts of Chemical Research, 2016 (Baran Lab). Context: Foundational review on the mechanism and utility of NHPI esters (RAEs) in synthesis.

-

PubChem Compound Summary: Phenoxyacetic acid (Precursor). Source: National Library of Medicine. Context: Physiochemical data for the parent acid CAS 122-59-8.

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate via Acid Chloride Acylation

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1,3-Dioxoisoindolin-2-yl 2-phenoxyacetate, a valuable redox-active ester intermediate. The synthesis proceeds via the acylation of N-hydroxyphthalimide (NHPI) with phenoxyacetyl chloride in the presence of a tertiary amine base. This application note details the underlying chemical principles, provides step-by-step procedures for the preparation of the acid chloride precursor and the final product, and outlines methods for purification and characterization. The causality behind critical experimental choices is explained to ensure reproducibility and high yield. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require access to reliable methods for preparing activated esters for subsequent chemical transformations.

Introduction and Scientific Principles

N-Hydroxyphthalimide (NHPI) esters are a class of "activated" esters that have gained significant prominence in modern organic synthesis. Their utility stems from the relative weakness of the N-O bond, which allows them to serve as precursors to carboxyl radicals upon single-electron reduction or photoredox catalysis.[1][2] This reactivity makes them powerful intermediates for a variety of decarboxylative cross-coupling reactions, enabling the formation of C-C and C-X bonds under mild conditions.

The target molecule, this compound, is synthesized through a classic esterification reaction between a nucleophilic alcohol (N-hydroxyphthalimide) and a highly electrophilic acid chloride (phenoxyacetyl chloride).

Reaction Scheme:

The core of this transformation is the nucleophilic acyl substitution mechanism. The hydroxyl group of NHPI attacks the carbonyl carbon of the highly reactive phenoxyacetyl chloride. Acid chlorides are employed because the chloride ion is an excellent leaving group, rendering the carbonyl carbon exceptionally electrophilic and facilitating a rapid reaction.[3] A crucial component of this protocol is the use of a non-nucleophilic organic base, such as triethylamine (Et₃N). The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. According to Le Châtelier's principle, the removal of a product (HCl) shifts the equilibrium towards the formation of the desired ester, driving the reaction to completion. The choice of an anhydrous aprotic solvent like dichloromethane (DCM) is critical to prevent the competitive hydrolysis of the moisture-sensitive acid chloride, which would revert it to the less reactive phenoxyacetic acid.[4][5]

Synthesis Workflow and Logic

The following diagram illustrates the logical flow of the entire synthesis protocol, from initial reagent preparation to the final characterization of the target compound.

Sources

Application Note: Photoredox Decarboxylative Alkylation Using Phenoxyacetate NHPI Esters

This Application Note is structured as a comprehensive technical guide for researchers utilizing phenoxyacetate N-hydroxyphthalimide (NHPI) esters in photoredox alkylation. It synthesizes foundational mechanistic insights with practical, field-proven protocols.

-oxy radicals from phenoxyacetic acid derivatives via Redox-Active Esters (RAEs) and their application in Giese-type alkylations.Executive Summary & Scientific Rationale

The alkylation of electron-deficient arenas and heterocycles using carboxylic acids as native feedstock is a cornerstone of modern retrosynthetic analysis. While oxidative decarboxylation (e.g., using Ag(I)/persulfate) is well-established, it is often incompatible with sensitive functional groups.

Redox-Active Esters (RAEs) , specifically N-hydroxyphthalimide (NHPI) esters, offer a robust alternative.[1] They function via reductive decarboxylation , a process triggered by Single Electron Transfer (SET).[1][2][3][4]

This guide focuses on Phenoxyacetate NHPI Esters . These substrates are of high value in medicinal chemistry for installing phenoxymethyl linkers (

Mechanistic Advantage

Phenoxyacetate NHPI esters generate

-

Nucleophilicity: The adjacent oxygen atom renders this radical highly nucleophilic due to lone-pair donation into the semi-occupied p-orbital (somophilic effect).

-

Reactivity Profile: These radicals exhibit exceptional reaction rates with electron-deficient Michael acceptors (acrylates, vinyl sulfones) in Giese-type additions, minimizing side reactions such as dimerization or hydrodecarboxylation.

Mechanistic Pathway[5][6][7]

Understanding the catalytic cycle is critical for troubleshooting. The transformation relies on a reductive quenching pathway (when using Hantzsch ester) or a reductive generation pathway (using a transition metal catalyst).

The Photoredox Giese Cycle

-

Excitation: The photocatalyst (PC), typically

, absorbs blue light (450 nm) to reach the excited state -

Reductive Quenching: The excited

is reduced by a stoichiometric reductant (e.g., Hantzsch Ester or DIPEA) to form the strongly reducing species -

Substrate Activation (SET): The

transfers an electron to the Phenoxyacetate NHPI ester. -

Fragmentation: The resulting radical anion undergoes N-O bond homolysis, releasing the phthalimidyl anion and

.[4] -

Radical Trapping: The generated

-oxy radical adds to the Michael acceptor. -

Termination: The adduct radical abstracts a hydrogen atom (HAT) from the Hantzsch ester radical cation or another H-source to form the final alkylated product.

Visualization of the Catalytic Cycle

Figure 1: Mechanistic cycle for the photoredox decarboxylative Giese alkylation of phenoxyacetate NHPI esters using a reductive quenching pathway.

Experimental Protocols

Protocol A: Synthesis of Phenoxyacetate NHPI Ester

Pre-requisite for photoredox coupling. NHPI esters are generally stable solids but should be stored away from light and moisture.

Reagents:

-

Phenoxyacetic acid (10.0 mmol)

-

N-Hydroxyphthalimide (NHPI) (10.0 mmol)

-

N,N'-Diisopropylcarbodiimide (DIC) (11.0 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.1 mmol, 1 mol%)

-

Dichloromethane (DCM) (anhydrous, 30 mL)

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Phenoxyacetic acid (1.52 g) and NHPI (1.63 g) in DCM (30 mL).

-

Activation: Add DMAP (12 mg).

-

Coupling: Cool the solution to 0°C (ice bath). Dropwise add DIC (1.7 mL) over 5 minutes.

-

Reaction: Remove the ice bath and stir at room temperature (23°C) for 3–12 hours. The reaction will become cloudy as diisopropylurea (DIU) precipitates.

-

Workup:

-

Filter the suspension through a sintered glass funnel to remove the urea byproduct.

-

Wash the filtrate with 1N HCl (2 x 20 mL) to remove DMAP and unreacted DIC.

-

Wash with saturated

(2 x 20 mL) to remove unreacted acid. -

Dry over

and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexanes or perform flash chromatography (EtOAc/Hexanes) if necessary.

-

Target Yield: >85%[5]

-

Appearance: White to off-white crystalline solid.

-

Protocol B: Photoredox Decarboxylative Giese Addition

Standard condition for coupling the phenoxyacetate radical with electron-deficient alkenes.

Reagents:

-

Phenoxyacetate NHPI Ester (0.50 mmol, 1.0 equiv)

-

Methyl Acrylate (1.50 mmol, 3.0 equiv) [Trap]

- (0.01 mmol, 2 mol%) [Photocatalyst]

-

Hantzsch Ester (HEH) (0.75 mmol, 1.5 equiv) [Reductant/H-Source]

-

Diisopropylethylamine (DIPEA) (1.0 equiv) [Optional base, stabilizes pH]

-

Dichloromethane (DCM) or DMF (5.0 mL, 0.1 M)

Equipment:

-

Blue LED strip (approx. 450 nm, 10-24W)

-

Standard borosilicate glass vial (clear) with septum cap.

Procedure:

-

Assembly: To a dry 20 mL vial equipped with a stir bar, add the NHPI Ester (148 mg),

(8.6 mg), and Hantzsch Ester (190 mg). -

Solvent & Trap: Evacuate and backfill with Nitrogen (x3). Add degassed DCM (5 mL) via syringe, followed by Methyl Acrylate (135 µL) and DIPEA (87 µL).

-

Irradiation: Seal the vial with Parafilm. Place the vial approximately 2-3 cm away from the Blue LED source. Use a fan to cool the reaction (maintain Temp < 35°C).

-

Monitoring: Stir vigorously under irradiation for 12–24 hours. Monitor by TLC (disappearance of NHPI ester).

-

Workup:

-

Dilute with

(20 mL). -

Wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry organic layer over

.

-

-

Isolation: Concentrate and purify via silica gel chromatography (typically 10-30% EtOAc in Hexanes).

Data Summary & Optimization Table

The following table summarizes the impact of reaction parameters on the yield of the alkylated product (

| Parameter | Variation | Yield (%) | Observation |

| Standard | Ru(bpy)3 / HEH / DCM / Blue LED | 88% | Clean conversion. |

| Light Source | Green LED (525 nm) | <5% | Ru catalyst does not absorb efficiently. |

| Reductant | DIPEA (no HEH) | 35% | Low conversion; HEH is crucial for HAT. |

| Solvent | DMF instead of DCM | 82% | Comparable, but DCM is easier to remove. |

| Atmosphere | Air (no degassing) | 12% | Oxygen quenches the excited state |

| Substrate | Phenyl Vinyl Sulfone (Trap) | 91% | Excellent reactivity with sulfones. |

Troubleshooting & Critical Control Points

Oxygen Sensitivity

Issue: Reaction stalls or turns brown/black rapidly.

Cause: Oxygen is a potent quencher of

Hydrolysis of NHPI Ester

Issue: Recovery of Phenoxyacetic acid instead of product. Cause: Moisture in the solvent or presence of strong nucleophiles before irradiation. Solution: Use anhydrous solvents. Store NHPI esters in a desiccator.

Light Intensity & Heat

Issue: Low yield with byproduct formation.[6] Cause: Thermal decomposition of the Hantzsch ester or RAE if the LEDs heat the vial >40°C. Solution: A cooling fan is mandatory during irradiation. Maintain reaction temperature between 20–30°C.

References

-

Okada, K., et al. (1991).[2] "Intermolecular radical addition of N-hydroxyphthalimide esters to electron-deficient olefins by visible light irradiation." Journal of the American Chemical Society.[7] Link

-

Schnermann, M. J., & Overman, L. E. (2011). "A Concise Synthesis of (−)-Aplyviolene Facilitated by a Strategic Tertiary Radical Conjugate Addition." Angewandte Chemie International Edition. Link

-

Cornella, J., et al. (Baran Lab) (2016). "Practical Ni-catalyzed aryl-alkyl cross-coupling of secondary redox-active esters." Journal of the American Chemical Society.[7] Link

-

Pratsch, G., et al. (2019). "Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters." Beilstein Journal of Organic Chemistry. Link

-

Qin, T., et al. (2016). "A general alkyl-alkyl cross-coupling enabled by redox-active esters and alkylzinc reagents."[8] Science. Link

Sources

- 1. Ni-Catalyzed Barton Decarboxylation and Giese Reactions: A Practical Take on Classic Transforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters [beilstein-journals.org]

- 3. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]